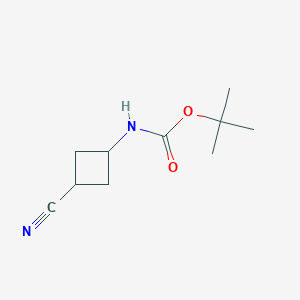
tert-butyl N-(3-cyanocyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(3-cyanocyclobutyl)carbamate is a chemical compound with the linear formula C10H16N2O2 . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of this compound involves palladium-catalyzed reactions . It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C10H16N2O2 . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis
This compound is involved in palladium-catalyzed cross-coupling reactions with various aryl halides . It is used in the synthesis of N-Boc-protected anilines .Applications De Recherche Scientifique
Environmental Behavior and Fate of Ethers
Studies have delved into the environmental occurrence, fate, and potential impacts of synthetic phenolic antioxidants (SPAs), including compounds like tert-butyl N-(3-cyanocyclobutyl)carbamate. These compounds are utilized across different industries to prolong product shelf life by inhibiting oxidative reactions. Research indicates that SPAs, and by extension related compounds, are found in various environmental matrices, including indoor dust, air particulates, and water bodies. Toxicity studies suggest that some of these compounds might induce hepatic toxicity, disrupt endocrine functions, or have carcinogenic effects. Notably, the transformation products of these compounds could exhibit greater toxicity than their parent compounds, underlining the necessity for future research to focus on the environmental behaviors, contamination profiles, and toxicological impacts of novel high molecular weight SPAs (Liu & Mabury, 2020).
Biodegradation and Fate in Soil and Groundwater
The biodegradation and environmental fate of ethers, including compounds structurally related to this compound, have been extensively reviewed. These studies have identified microorganisms capable of degrading ethers under aerobic conditions, with some being able to utilize ethers as a sole carbon and energy source. This biodegradation is significant for the removal of potentially harmful compounds from the environment, offering insights into the natural attenuation processes and bioremediation strategies that could be applied to manage contamination by such compounds (Thornton et al., 2020).
Potential in Bioremediation
Further research into the microbial degradation of ethers, including this compound, has underscored the potential of specific microorganisms to break down these compounds under both aerobic and anaerobic conditions. This opens avenues for the bioremediation of contaminated sites, through either natural attenuation or engineered bioremediation strategies that enhance the breakdown processes. The identification and characterization of microorganisms that can degrade such compounds is crucial for the development of effective bioremediation techniques (Fiorenza & Rifai, 2003).
Mécanisme D'action
The mode of action typically involves the compound binding to its target, such as an enzyme, and inhibiting its function . This can lead to changes in biochemical pathways and cellular processes .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy . Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can all impact pharmacokinetics .
The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence a compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
tert-butyl N-(3-cyanocyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUKEYZJVYABFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1393180-29-4 |
Source


|
| Record name | tert-butyl N-(3-cyanocyclobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

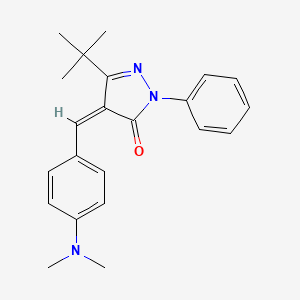
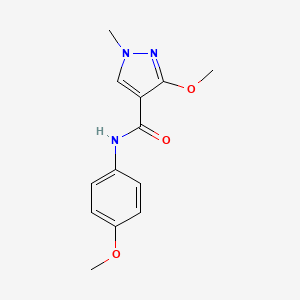
![4-Bromofuro[3,2-c]pyridine](/img/structure/B2556096.png)
![3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2556097.png)
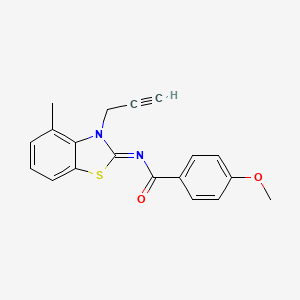
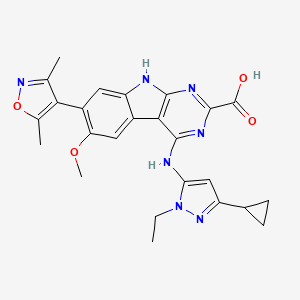
![N-(4-ethoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2556103.png)
![3-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B2556104.png)
![2-(5,6-Dimethylpyrimidin-4-yl)-N-(2-fluorophenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2556105.png)
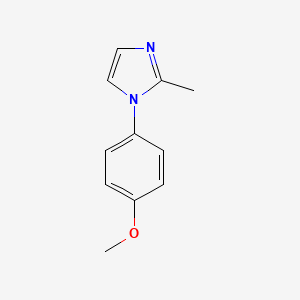
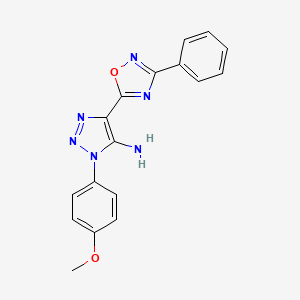
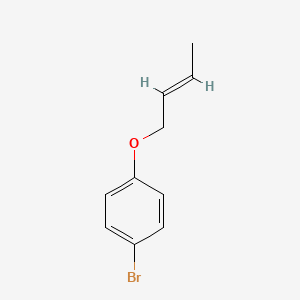
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2556112.png)
![1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2556114.png)